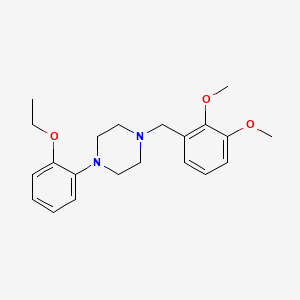
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the concentration of dopamine in the brain. GBR 12909 has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and drug addiction.
科学研究应用
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, drug addiction, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can increase the concentration of dopamine in the brain, which can improve motor function. In drug addiction, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can reduce the rewarding effects of drugs of abuse, which may help prevent relapse. In ADHD, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can improve attention and impulse control.
作用机制
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 works by blocking the reuptake of dopamine, which is a neurotransmitter that is involved in reward, motivation, and motor function. By blocking the reuptake of dopamine, 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can increase the concentration of dopamine in the brain, which can enhance its effects. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 is selective for the dopamine transporter, which means it does not affect other neurotransmitters.
Biochemical and Physiological Effects
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has several biochemical and physiological effects. It can increase the concentration of dopamine in the brain, which can enhance reward, motivation, and motor function. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can also increase the release of dopamine in certain brain regions, such as the nucleus accumbens and striatum. 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can also increase the expression of dopamine receptors in the brain, which can enhance the effects of dopamine.
实验室实验的优点和局限性
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective dopamine reuptake inhibitor, which means it can be used to study the role of dopamine in various physiological and pathological conditions. Another advantage is that it has been extensively studied, which means there is a wealth of information available on its pharmacology and pharmacokinetics. One limitation is that it can be toxic at high doses, which means it must be used with caution. Another limitation is that it is not selective for the dopamine transporter, which means it may affect other neurotransmitters at high doses.
未来方向
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to develop more selective dopamine reuptake inhibitors that have fewer side effects and greater efficacy. Another direction is to study the long-term effects of 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 on the brain, particularly in terms of its effects on dopamine receptor expression and function. Finally, another direction is to study the interactions between 1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 and other neurotransmitter systems, such as the serotonin and norepinephrine systems.
合成方法
1-(2,3-dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine 12909 can be synthesized by several methods, including the reaction of 1-(2,3-dimethoxyphenyl)propan-2-amine with 2-ethoxybenzylchloride in the presence of a base, or the reaction of 1-(2,3-dimethoxyphenyl)propan-2-amine with 1-(2-ethoxyphenyl)piperazine in the presence of a reducing agent. The purity of the compound can be improved by recrystallization or column chromatography.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-26-19-10-6-5-9-18(19)23-14-12-22(13-15-23)16-17-8-7-11-20(24-2)21(17)25-3/h5-11H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBTYOLMXRIGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6132453.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6132455.png)

![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)
![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)

![4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)